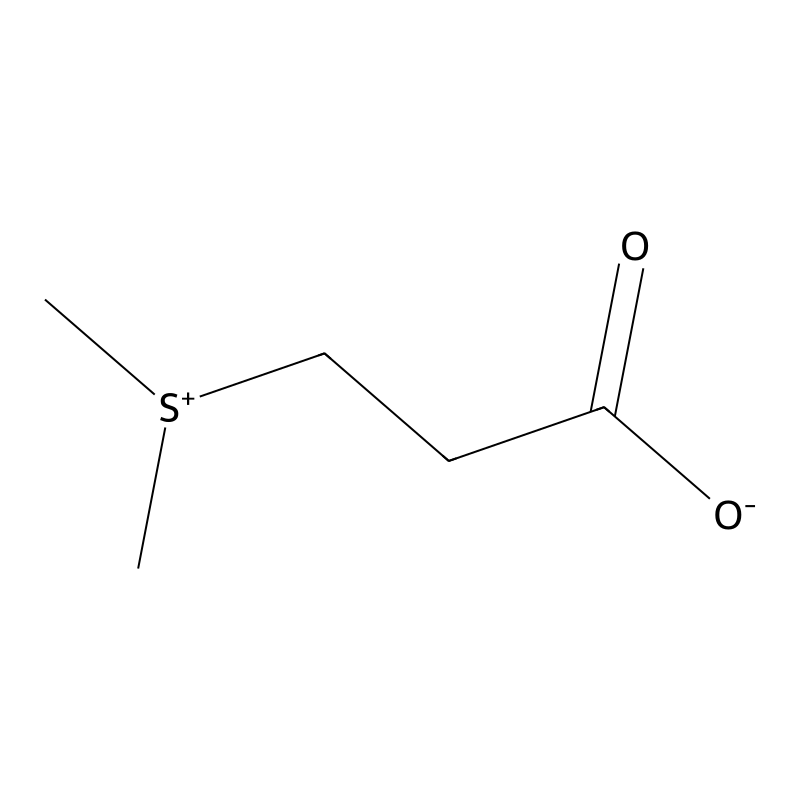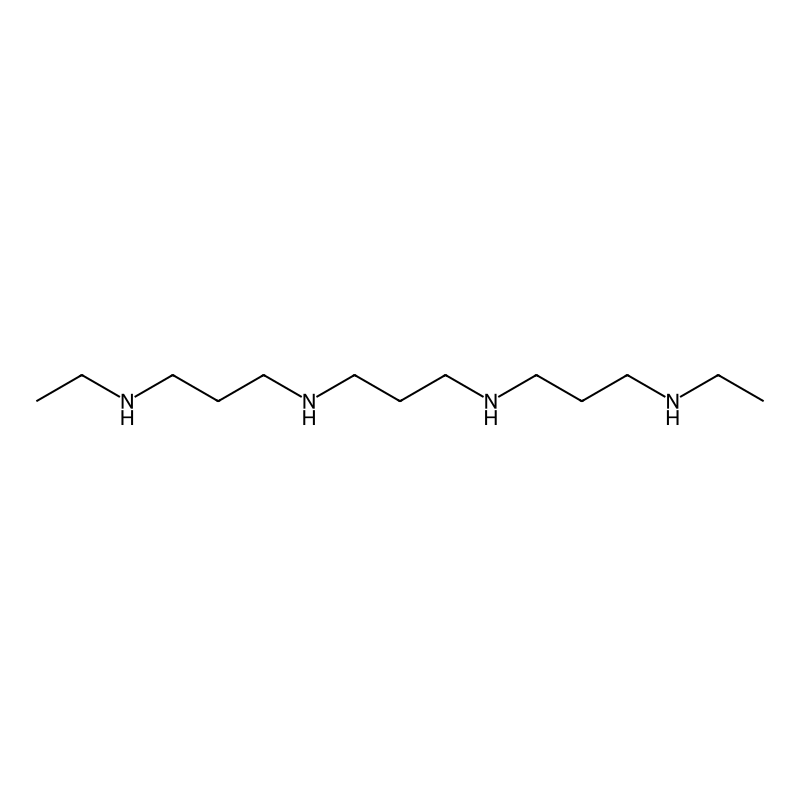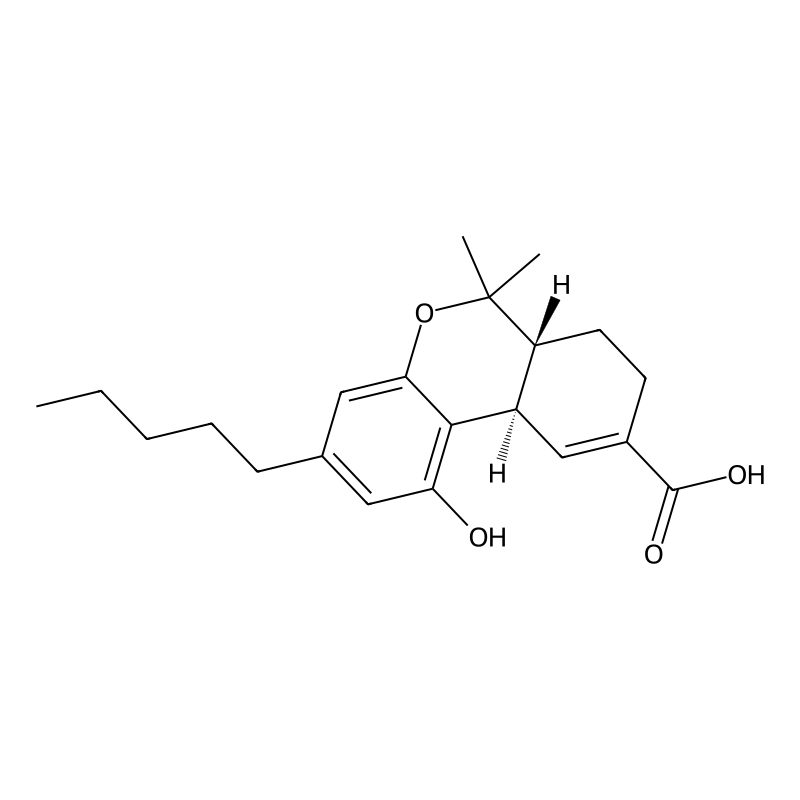Dimethylpropiothetin
C5H10O2S

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C5H10O2S
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Dimethylpropiothetin (DMPT) in Marine Research
Dimethylpropiothetin (DMPT), also known as dimethylsulfoniopropionate (DMSP), is a sulfur-containing compound found abundantly in marine phytoplankton []. Due to its prevalence in the ocean, researchers have been studying DMPT's role in marine ecosystems for many years. Here are some key areas of scientific research on DMPT:
Climate Change
DMPT plays a role in the global sulfur cycle, which is linked to climate regulation. Marine phytoplankton release DMPT into the ocean, and some of it is converted to dimethylsulfoxide (DMSO) which can be further oxidized to form cloud condensation nuclei (CCN) in the atmosphere. These CCN can influence cloud formation and properties, potentially impacting climate [].
Marine Food Web
DMPT serves as a source of sulfur and carbon for many marine organisms, including bacteria and some grazers. Understanding how these organisms utilize DMPT helps researchers map out the complex food webs within the ocean [].
Climate Feedback Mechanisms
Recent research suggests that DMPT production by phytoplankton may increase under conditions of ocean acidification, a consequence of climate change. This could lead to complex feedback mechanisms in the climate system, warranting further investigation [].
Dimethylpropiothetin is a sulfonium betaine with the chemical formula C₅H₁₀O₂S. It is derived from 3-dimethylsulfoniopropionic acid through deprotonation of the carboxy group, resulting in a compound that plays a significant role in various biochemical processes, particularly in marine ecosystems. Dimethylpropiothetin is known for its involvement in the biosynthesis of dimethyl sulfide, a compound that contributes to the sulfur cycle and has implications for climate regulation and atmospheric chemistry .
The primary chemical reaction involving dimethylpropiothetin is catalyzed by the enzyme dimethylpropiothetin dethiomethylase (EC 4.4.1.3). This enzyme catalyzes the cleavage of dimethylpropiothetin into dimethyl sulfide and acrylate. The reaction can be summarized as follows:
This enzymatic reaction is crucial for understanding sulfur metabolism in marine organisms and contributes to the production of dimethyl sulfide, which has significant ecological effects .
Dimethylpropiothetin exhibits biological activity primarily through its role as a precursor to dimethyl sulfide. Dimethyl sulfide is known to influence cloud formation and climate regulation by participating in atmospheric chemistry. Additionally, dimethylpropiothetin has been shown to inhibit fatty acid synthase activity, indicating potential applications in metabolic studies and therapeutic interventions . Its presence in marine algae suggests a role in the marine sulfur cycle, influencing both microbial communities and larger ecological interactions .
Dimethylpropiothetin can be synthesized through several methods, including:
- Chemical Synthesis: This involves the deprotonation of 3-dimethylsulfoniopropionic acid using appropriate bases.
- Biological Synthesis: Marine organisms such as certain algae produce dimethylpropiothetin naturally as part of their metabolic pathways.
The choice of synthesis method often depends on the desired purity and yield of the compound for research or industrial applications .
Dimethylpropiothetin has several applications, including:
- Ecological Research: It serves as a model compound for studying sulfur metabolism in marine environments.
- Agriculture: Its role in inhibiting fatty acid synthase may provide insights for developing agricultural biostimulants or herbicides.
- Climate Studies: As a precursor to dimethyl sulfide, it is significant in studies related to climate change and atmospheric science .
Several compounds share structural or functional similarities with dimethylpropiothetin. These include:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| 3-Dimethylsulfoniopropionic Acid | C₅H₁₁O₂S | Precursor to dimethylpropiothetin; involved in sulfur metabolism. |
| Dimethyl Sulfide | C₂H₆S | Product of dimethylpropiothetin; significant in atmospheric chemistry. |
| Acrylate | C₃H₄O | Byproduct of the enzymatic reaction involving dimethylpropiothetin; used in polymerization processes. |
Uniqueness of Dimethylpropiothetin: Unlike its counterparts, dimethylpropiothetin serves as both a substrate for enzymatic reactions and an important player in sulfur cycling within marine ecosystems. Its dual role enhances its significance compared to other similar compounds .
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
MeSH Pharmacological Classification
Pictograms

Irritant








